
Methyl 7-Chloroquinazoline-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-Chloroquinazoline-4-acetate is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chloroquinazoline-4-acetate typically involves the reaction of 7-chloroquinazoline with methyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline-4-acetic acid derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7-Chloroquinazoline-4-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinazoline: A precursor in the synthesis of Methyl 7-Chloroquinazoline-4-acetate.
Quinazoline-4-acetate: Lacks the chlorine substitution but shares a similar core structure.
Methyl Quinazoline-4-acetate: Similar structure without the chlorine substitution
Uniqueness
This compound is unique due to the presence of both the methyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
methyl 2-(7-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-3-2-7(12)4-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
Clé InChI |
NENSWQYEOGEYHH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


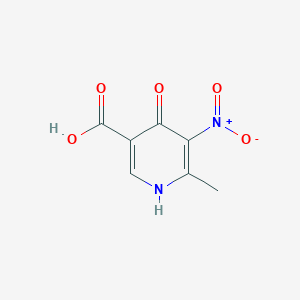


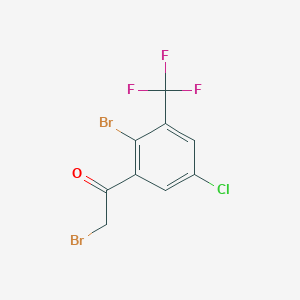
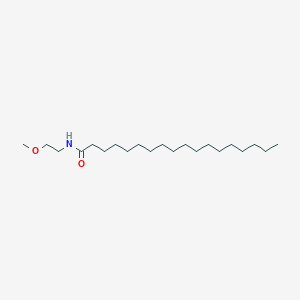
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
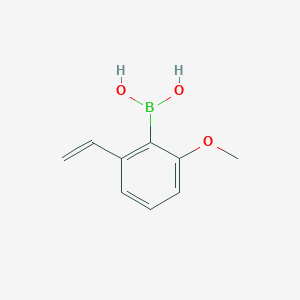


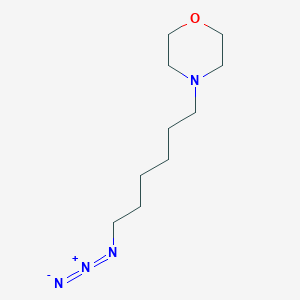
![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
